1,6-Dihydroxyxanthone

Antioxidant DPPH assay Radical scavenging

1,6-Dihydroxyxanthone (isoeuxanthone) is a naturally occurring dihydroxylated xanthone isolated from Polygala tenuifolia, Garcinia cowa, and Garcinia vieillardii. It belongs to the dibenzo-γ-pyrone class and serves as both a bioactive compound and a versatile scaffold for semi-synthetic derivatization.

Molecular Formula C13H8O4
Molecular Weight 228.2 g/mol
CAS No. 5042-08-0
Cat. No. B1237720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dihydroxyxanthone
CAS5042-08-0
Synonyms1,6-dihydroxyxanthone
isoeuxanthone
Molecular FormulaC13H8O4
Molecular Weight228.2 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3)O)O
InChIInChI=1S/C13H8O4/c14-7-4-5-8-11(6-7)17-10-3-1-2-9(15)12(10)13(8)16/h1-6,14-15H
InChIKeyIUSXGFFUHTXSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dihydroxyxanthone (CAS 5042-08-0) – A Dihydroxylated Xanthone Scaffold for Comparative Biological Evaluation


1,6-Dihydroxyxanthone (isoeuxanthone) is a naturally occurring dihydroxylated xanthone isolated from Polygala tenuifolia, Garcinia cowa, and Garcinia vieillardii [1]. It belongs to the dibenzo-γ-pyrone class and serves as both a bioactive compound and a versatile scaffold for semi-synthetic derivatization. Unlike more extensively hydroxylated xanthones, its discrete 1,6-dihydroxy substitution pattern confers a distinct pharmacological profile that can be exploited in structure–activity relationship (SAR) studies, making it a valuable reference compound for procurement decisions where a defined hydroxylation topology is required [2].

Why 1,6-Dihydroxyxanthone Cannot Be Replaced by Other Dihydroxyxanthone Isomers


Xanthones with identical molecular formulae but different hydroxylation patterns exhibit profoundly divergent biological activities and selectivity profiles. For instance, 1,6-dihydroxyxanthone and its isomer 1,3-dihydroxyxanthone differ markedly in anticancer potency (IC₅₀ 355 µM vs. 836 µM against WiDr cells) and selectivity (SI 0.87 vs. 2.23) [1]. Similarly, 1,6-dihydroxyxanthone is a stronger DPPH radical scavenger than 1,3,8-trihydroxyxanthone (IC₅₀ 349 µM vs. 653 µM) [1]. These topology-dependent effects arise from distinct hydrogen-bonding networks, electronic distributions, and steric interactions with biological targets, meaning that a generic “dihydroxyxanthone” cannot substitute for the precise 1,6-isomer in analytical, pharmacological, or synthetic applications [1][2].

Quantitative Head-to-Head Evidence for 1,6-Dihydroxyxanthone Against Key Comparators


1,6-Dihydroxyxanthone Exhibits Superior Radical Scavenging Over 1,3,8-Trihydroxyxanthone

In a direct DPPH radical scavenging assay, 1,6-dihydroxyxanthone (compound 3b) demonstrated an IC₅₀ of 349 ± 68 µM, which is 1.87-fold more potent than 1,3,8-trihydroxyxanthone (3a, IC₅₀ = 653 ± 53 µM) and 1.50-fold more potent than 1,5,6-trihydroxyxanthone (3c, IC₅₀ = 524 ± 72 µM) [1]. This indicates that the 1,6-dihydroxy substitution pattern optimizes electron delocalization for free radical neutralization relative to certain trihydroxylated congeners, despite a lower total hydroxyl count.

Antioxidant DPPH assay Radical scavenging

1,6-Dihydroxyxanthone Shows Lower Anticancer Selectivity Than 1,3,8-Trihydroxyxanthone – A Critical Differentiation

Against the WiDr colorectal adenocarcinoma cell line, 1,6-dihydroxyxanthone (3b) exhibited an IC₅₀ of 355 ± 24 µM with a selectivity index (SI) of 0.870, whereas 1,3,8-trihydroxyxanthone (3a) showed an IC₅₀ of 254 ± 15 µM with an SI of 13.39 [1]. The SI, calculated as IC₅₀(Vero normal cells)/IC₅₀(WiDr cancer cells), reveals that 1,6-dihydroxyxanthone is essentially non-selective (SI < 1 indicates higher toxicity toward normal cells than cancer cells), while the trihydroxylated analog is highly selective.

Anticancer Selectivity index WiDr cell line

1,6-Dihydroxyxanthone Is a Weaker Antiplasmodial Agent Than 1,6,8-Trihydroxyxanthone – Potency and Selectivity Data

In a side-by-side evaluation against chloroquine-resistant Plasmodium falciparum K1, 1,6-dihydroxyxanthone displayed an IC₅₀ of 226.13 ± 1.32 µM and a selectivity index of 0.81, whereas its comparator 1,5-dihydroxyxanthone showed an IC₅₀ of 106.98 ± 4.41 µM and an SI of 3.89 [1]. Against the 3D-7 and FCR-3 strains, 1,6-dihydroxyxanthone (HX2) was 11.8-fold and 12.1-fold less potent, respectively, than 1,6,8-trihydroxyxanthone (HX1) [2].

Antimalarial Plasmodium falciparum Selectivity index

1,6-Dihydroxyxanthone as a Versatile Scaffold for Derivatization to Enhance Cytotoxicity and DNA Binding – Demonstrated by Piperidinyl and Oxiranylmethoxy Derivatives

1,6-Dihydroxyxanthone (isoeuxanthone) itself intercalates into calf thymus DNA with moderate affinity, but its piperidinylethoxy derivative shows significantly stronger DNA binding and 2–3 fold more potent cytotoxic activity against HeLa and HepG2 cancer cell lines [1]. Similarly, oxiranylmethoxy-substituted isoeuxanthone derivatives exhibit enhanced cytotoxicity relative to the parent compound, with activity increases correlating with DNA-binding affinity [2]. This establishes 1,6-dihydroxyxanthone as a privileged starting scaffold whose 1- and 6-hydroxy groups serve as anchor points for introducing pharmacophoric elements that dramatically improve potency.

Scaffold derivatization DNA intercalation Cytotoxicity enhancement

In Vivo Anti-Inflammatory Activity of 1,6-Dihydroxyxanthone Matches 3,5-Dihydroxyxanthone in Polymyxin B-Induced Paw Edema

In a rat hind-paw edema model, 1,6-dihydroxyxanthone and 3,5-dihydroxyxanthone both produced remarkable inhibition of polymyxin B-induced edema in normal and adrenalectomized mice, whereas 1,3-dihydroxyxanthone and other isomers were primarily active in mast cell degranulation assays rather than in vivo edema [1]. While quantitative ED₅₀ values are not reported in the abstract, the study explicitly notes that 1,6- and 3,5-dihydroxyxanthone were the only dihydroxy isomers to demonstrate significant in vivo efficacy, indicating that the 1,6-substitution pattern is critical for translating in vitro neutrophil inhibition into whole-animal anti-inflammatory activity.

Anti-inflammatory In vivo Neutrophil degranulation

Recommended Procurement Scenarios for 1,6-Dihydroxyxanthone Based on Quantitative Differentiation


Non-Selective Cytotoxicity Control in Anticancer Screening Panels

Given its selectivity index of 0.870 against WiDr cells—substantially lower than 1,3,8-trihydroxyxanthone (SI = 13.39) and 3,4,6-trihydroxyxanthone (SI = 66.39)—1,6-dihydroxyxanthone is ideally suited as a non-selective cytotoxicity control compound. Its predictable, non-specific toxicity allows reliable normalization when benchmarking candidate anticancer xanthones [1].

Antioxidant Reference Standard with Defined Dihydroxy Topology

With a DPPH IC₅₀ of 349 µM, 1,6-dihydroxyxanthone outperforms 1,3,8-trihydroxyxanthone (653 µM) and 1,5,6-trihydroxyxanthone (524 µM) as a radical scavenger. It can serve as a structure-defined antioxidant reference in formulation development, natural product standardization, and oxidative stress assays where a dihydroxylated xanthone backbone is required [1].

Starting Scaffold for Regioselective Semi-Synthetic Derivatization

The 1- and 6-hydroxy groups provide two distinct nucleophilic sites for alkylation, acylation, or prenylation. As demonstrated with piperidinylethoxy and oxiranylmethoxy derivatives, chemical modification at these positions can yield 2–3 fold enhancements in cytotoxicity and DNA-binding affinity. 1,6-Dihydroxyxanthone is therefore a strategic procurement choice for medicinal chemistry laboratories pursuing SAR-driven lead optimization [2][3].

In Vivo Anti-Inflammatory Probe for Neutrophil-Mediated Edema

Among dihydroxyxanthones, only 1,6- and 3,5-dihydroxyxanthone have demonstrated significant in vivo suppression of polymyxin B-induced paw edema in both normal and adrenalectomized mice. This makes 1,6-dihydroxyxanthone a valuable in vivo tool compound for studying glucocorticoid-independent anti-inflammatory mechanisms mediated through mast cell and neutrophil degranulation pathways [4].

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